Tfp-peg13-dspe

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine involves the conjugation of Tetrafluorophenyl ester with polyethylene glycol and distearoylphosphatidylethanolamine. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves:

- Activation of the carboxyl group of polyethylene glycol with Tetrafluorophenyl ester.

- Conjugation with distearoylphosphatidylethanolamine to form the final product .

Industrial Production Methods

Industrial production of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

- Large-scale reactors for the conjugation reactions.

- Purification steps such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of the Tetrafluorophenyl ester group. This group is highly reactive towards nucleophiles, particularly amines .

Common Reagents and Conditions

Reagents: Primary amines, secondary amines.

Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH

Major Products

The major products formed from these reactions are amide bonds between the Tetrafluorophenyl ester and the amine groups, resulting in various conjugated compounds .

Scientific Research Applications

Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking reagent and in the synthesis of complex molecules.

Biology: Facilitates the study of cell membranes and micelle formation.

Medicine: Plays a crucial role in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the formulation of various biomedical products and nanotechnology applications.

Mechanism of Action

The mechanism of action of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine involves its ability to form micelles and encapsulate hydrophobic drugs. The Tetrafluorophenyl ester reacts with amine groups to form stable amide bonds, allowing for targeted delivery and controlled release of therapeutic agents . The hydrophobic nature of distearoylphosphatidylethanolamine aids in the encapsulation and aggregation of hydrophobic drugs, while the polyethylene glycol component enhances water solubility .

Comparison with Similar Compounds

Similar Compounds

Methoxy-polyethylene glycol25-distearoylphosphatidylethanolamine: Similar in structure but lacks the Tetrafluorophenyl ester group.

Maleimide-polyethylene glycol12-distearoylphosphatidylethanolamine: Contains a maleimide group instead of Tetrafluorophenyl ester.

Amido-polyethylene glycol24-distearoylphosphatidylethanolamine: Features an amido group, offering different reactivity.

Uniqueness

Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine is unique due to its Tetrafluorophenyl ester group, which provides high reactivity towards amines and allows for efficient conjugation and drug delivery applications .

Properties

IUPAC Name |

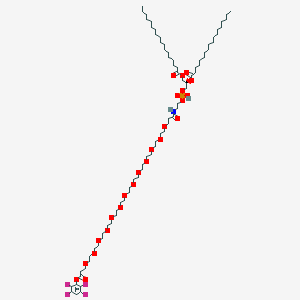

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88)/t68-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILLZKZQGNQTCL-GMHPVODTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H138F4NO24P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1568.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride](/img/structure/B8075072.png)

![tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate](/img/structure/B8075088.png)

![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)

![(2S)-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8075136.png)

![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)

![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)